N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide
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Overview
Description
N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-ethoxyphenylamine with benzotriazole under controlled conditions to form the benzotriazolyl intermediate. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an additive in materials science.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl structure.
Etonitazepyne: A novel opioid with a benzimidazole sub-class structure, similar in some aspects to the benzotriazolyl structure of the compound .
Uniqueness
N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide stands out due to its unique combination of a benzotriazolyl group and a phenoxyacetamide moiety. This combination imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it valuable for specialized applications.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-2-28-19-11-9-17(10-12-19)26-24-20-13-8-16(14-21(20)25-26)23-22(27)15-29-18-6-4-3-5-7-18/h3-14H,2,15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBDBAVOUCZWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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